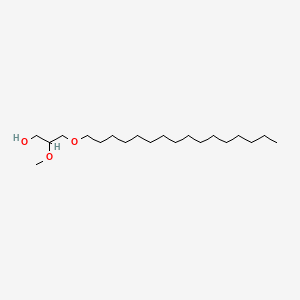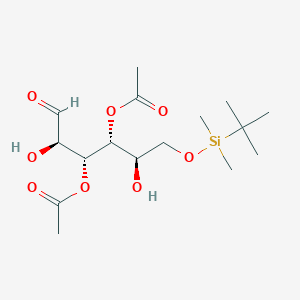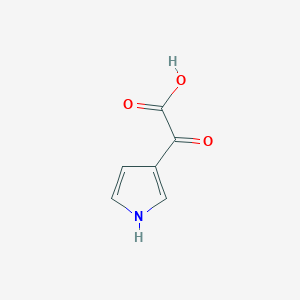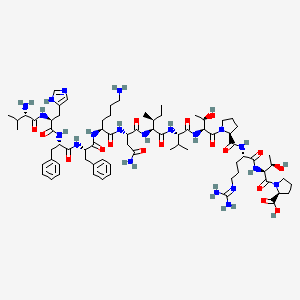
Bis(1-ethyl-2-methylpropyl) Phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1-ethyl-2-methylpropyl) Phthalate typically involves the esterification of phthalic anhydride with 1-ethyl-2-methylpropanol under acidic conditions. The reaction is catalyzed by sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of Bis(1-ethyl-2-methylpropyl) Phthalate follows a similar esterification process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(1-ethyl-2-methylpropyl) Phthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Hydrolysis: In the presence of water and acidic or basic conditions, the ester bonds can be hydrolyzed to yield phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl), while basic hydrolysis can be performed using sodium hydroxide (NaOH).
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phthalic acid and other oxidation products.
Hydrolysis: Phthalic acid and 1-ethyl-2-methylpropanol.
Substitution: Various substituted phthalates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(1-ethyl-2-methylpropyl) Phthalate has diverse applications in scientific research:
Chemistry: Used as a plasticizer in the production of flexible plastics and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.
Medicine: Investigated for its potential toxicological effects and its role in drug delivery systems.
Industry: Utilized in the manufacturing of consumer products such as cosmetics, toys, and medical devices.
Wirkmechanismus
The mechanism of action of Bis(1-ethyl-2-methylpropyl) Phthalate involves its interaction with various molecular targets and pathways:
Endocrine Disruption: The compound can mimic or interfere with the action of hormones, leading to altered endocrine function.
Oxidative Stress: It can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.
Carcinogenicity: The compound has been shown to activate pathways involved in cell proliferation and apoptosis, contributing to its potential carcinogenic effects.
Vergleich Mit ähnlichen Verbindungen
Bis(1-ethyl-2-methylpropyl) Phthalate is part of a broader class of phthalic acid esters (PAEs). Similar compounds include:
Di-n-butyl phthalate (DBP): Used as a plasticizer and has similar endocrine-disrupting properties.
Diethyl phthalate (DEP): Commonly used in personal care products and has lower toxicity compared to other PAEs.
Di(2-ethylhexyl) phthalate (DEHP): Widely used in medical devices and has significant toxicological concerns.
Uniqueness
Bis(1-ethyl-2-methylpropyl) Phthalate is unique due to its specific ester groups, which confer distinct physical and chemical properties. Its potential carcinogenicity and endocrine-disrupting effects make it a compound of interest in toxicological studies .
Eigenschaften
CAS-Nummer |
166391-24-8 |
|---|---|
Molekularformel |
C₂₀H₃₀O₄ |
Molekulargewicht |
334.45 |
Synonyme |
1,2-Benzenedicarboxylic Acid Bis(1-ethyl-2-methylpropyl) Ester; 1,2-Benzenedicarboxylic Acid 1,2-Bis(1-ethyl-2-methylpropyl) Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Methylbenzo[g]chrysene](/img/structure/B1142064.png)
![Copper;6,7,15,16,24,25,33,34-octaoctoxy-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene](/img/structure/B1142065.png)
![[2-cyano-2-[7-(dicyanomethylidene)-4,4a,5,6-tetrahydro-3H-naphthalen-2-yl]ethenylidene]azanide;tetramethylazanium](/img/structure/B1142066.png)
![1,2,3,4,6,7,8,10a-Octahydropyrazino[1,2-a]azepine](/img/structure/B1142067.png)



![(3S)-3-[(2R,3R,4S,5R,6R)-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5R,6S)-5-hydroxy-5-(1-hydroxyethyl)-4-methoxy-6-methyloxan-2-yl]oxy-5-[(Z)-2-isothiocyanatobut-2-enoyl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B1142084.png)

